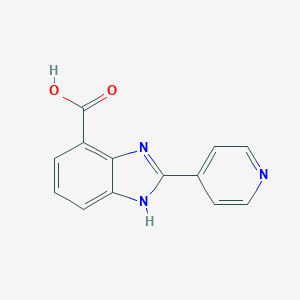

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

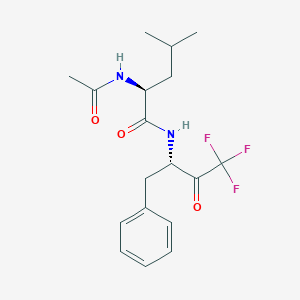

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a complex organic compound. It involves structures such as benzimidazole and pyridine, which are significant in pharmaceutical and material sciences due to their unique chemical properties and potential applications.

Synthesis Analysis

- The synthesis of similar compounds, like 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine, has been achieved using pyridine-2,4,6-tricarboxylic acid and o-phenylenediamine or 3,4-diaminopyridine under microwave irradiation, indicating a possible pathway for the synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Chen Zi-yun, 2008).

Molecular Structure Analysis

- The molecular structures of related compounds have been determined spectroscopically, providing insights into the possible structural characteristics of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

- Similar compounds have been used in various reactions, indicating the reactivity of the benzimidazole and pyridine moieties. For example, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized, suggesting potential reactions and properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Zengjin Dai et al., 2017).

Physical Properties Analysis

- The physical properties of related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, have been investigated, providing insights into the physical characteristics that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might exhibit (Yan-qing Ge et al., 2014).

Chemical Properties Analysis

- Studies on similar compounds reveal information about chemical properties such as reactivity, stability, and potential applications. For instance, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones in the synthesis of pyrido[1,2-a]benzimidazoles indicates the chemical behavior that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might show (M. Ibrahim, 2013).

Scientific Research Applications

Chemistry and Properties

A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) reveals their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This research highlights the potential for further investigation into unknown analogues and their applications in various scientific domains (Boča, Jameson, & Linert, 2011).

Biological Impact

Studies on the influence of metals on biologically important ligands, including 2-pyridin-4-yl derivatives, indicate significant effects on the electronic systems of these compounds, affecting their reactivity and potential for interactions with biological targets. This review discusses the correlation between the perturbation of the electronic system of ligands and the position of metals in the periodic table, emphasizing the importance of understanding these interactions for drug design and development (Lewandowski, Kalinowska, & Lewandowska, 2005).

Functional Chemical Groups in CNS Drugs

Exploration of functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity highlights the significance of heterocycles, including those with benzimidazole structures. These compounds have shown a wide range of effects, from depression to convulsion, indicating their potential for development into novel CNS acting drugs (Saganuwan, 2017).

Optoelectronic Materials

Research on functionalized quinazolines and pyrimidines, including those with benzimidazole derivatives, outlines their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has shown great value for the creation of novel materials used in organic light-emitting diodes, sensors, and other optoelectronic devices, demonstrating the versatility of benzimidazole derivatives in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

properties

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |

CAS RN |

124340-93-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)